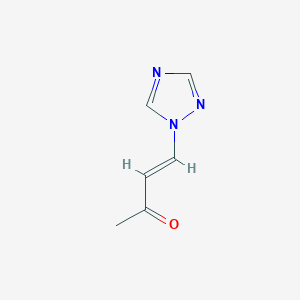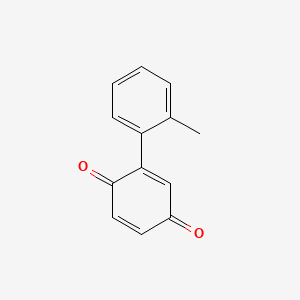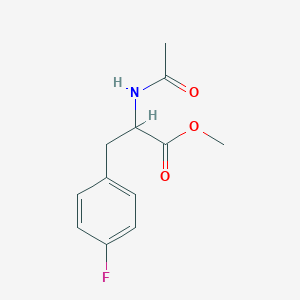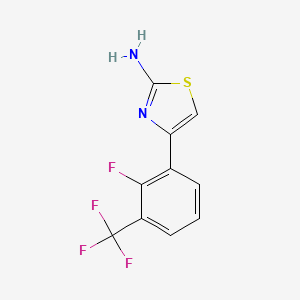
METHYL 2-PHENYL-1H-INDOLE-4-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Vorbereitungsmethoden
The synthesis of 1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Analyse Chemischer Reaktionen
1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Indole derivatives are studied for their role in biological systems, including their interaction with enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
These compounds share the indole core structure but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of 1H-Indole-4-carboxylic acid, 2-phenyl-, methyl ester .
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
methyl 2-phenyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)12-8-5-9-14-13(12)10-15(17-14)11-6-3-2-4-7-11/h2-10,17H,1H3 |
InChI-Schlüssel |
PSBKYAPNYIJRPC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1641868.png)

![2-(Methylthio)thiazolo[4,5-b]pyrazine](/img/structure/B1641878.png)








![[(2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1641921.png)

